Pyrrolidin-3-ylboronicacidhydrochloride
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Overview
Description
Pyrrolidin-3-ylboronic acid hydrochloride is a boronic acid derivative with the molecular formula C4H11BClNO2. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a boronic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolidin-3-ylboronic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with boronic acid derivatives under controlled conditions. The reaction typically requires a catalyst and may involve steps such as hydrolysis and purification to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of pyrrolidin-3-ylboronic acid hydrochloride often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then subjected to rigorous quality control measures before being packaged for distribution.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidin-3-ylboronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Palladium catalysts and bases such as potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Pyrrolidin-3-ylboronic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Research into boronic acid derivatives has shown potential for developing new therapeutic agents, particularly in cancer treatment.
Industry: Pyrrolidin-3-ylboronic acid hydrochloride is used in the manufacture of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of pyrrolidin-3-ylboronic acid hydrochloride involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies. The compound’s ability to form stable complexes with biomolecules underlies its potential therapeutic applications.
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Pyrrolidin-2-one: A lactam derivative with significant biological activity.
Boronic Acid Derivatives: A broad class of compounds used in organic synthesis and medicinal chemistry.
Uniqueness: Pyrrolidin-3-ylboronic acid hydrochloride stands out due to its combination of a pyrrolidine ring and a boronic acid group, which imparts unique reactivity and stability. This dual functionality makes it particularly valuable in the synthesis of complex molecules and in the development of new drugs.
Biological Activity
Pyrrolidin-3-ylboronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This compound is characterized by a pyrrolidine ring attached to a boronic acid functional group, which allows it to interact with various biological targets through reversible covalent bonding with diols. This article reviews the biological activities of pyrrolidin-3-ylboronic acid hydrochloride, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H12BClN2O2
- Molecular Weight : Approximately 274.17 g/mol
- Structure : The compound features a pyrrolidine ring, which contributes to its ability to modulate enzyme activities effectively.
Pyrrolidin-3-ylboronic acid hydrochloride exhibits several mechanisms of action, primarily through its interaction with specific enzymes involved in metabolic pathways:
- Enzyme Inhibition : It selectively inhibits enzymes related to glucose metabolism, making it a candidate for anti-diabetic therapies. The reversible binding characteristic of boronic acids allows for modulation of enzymatic activity without permanent alteration of the enzyme structure.
- Targeting Biological Pathways : The compound has been shown to interact with various biological pathways, particularly those involved in tumor growth and invasion. Its structural similarity to other boronic acid derivatives enhances its potential for drug development in oncology .
Therapeutic Applications
The biological activity of pyrrolidin-3-ylboronic acid hydrochloride has been explored in various therapeutic contexts:
- Anti-Diabetic Potential : Studies indicate that this compound can inhibit enzymes involved in carbohydrate metabolism, potentially lowering blood glucose levels.
- Cancer Research : Research has identified its role in targeting fibroblast activation protein (FAP), which is crucial for tumor progression. Compounds with similar structures have shown promising results as inhibitors of FAP, indicating potential applications in cancer therapy .
Case Studies
Case studies provide valuable insights into the practical applications and effects of pyrrolidin-3-ylboronic acid hydrochloride:
- In Vitro Studies : Various in vitro assays have demonstrated the compound's efficacy in inhibiting specific metabolic enzymes. For instance, one study reported an IC50 value indicating potent inhibition against targeted enzymes involved in glucose metabolism .
- Animal Models : In vivo studies using animal models have shown that derivatives of pyrrolidin-3-ylboronic acid can significantly reduce tumor growth rates when administered alongside conventional therapies. These studies highlight the compound's potential as an adjunct treatment in cancer therapy .
Data Tables
The following table summarizes key findings from recent research on pyrrolidin-3-ylboronic acid hydrochloride:
Properties
Molecular Formula |
C4H11BClNO2 |
---|---|
Molecular Weight |
151.40 g/mol |
IUPAC Name |
pyrrolidin-3-ylboronic acid;hydrochloride |
InChI |
InChI=1S/C4H10BNO2.ClH/c7-5(8)4-1-2-6-3-4;/h4,6-8H,1-3H2;1H |
InChI Key |
SQAUGQQYUMPYGV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCNC1)(O)O.Cl |
Origin of Product |
United States |
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